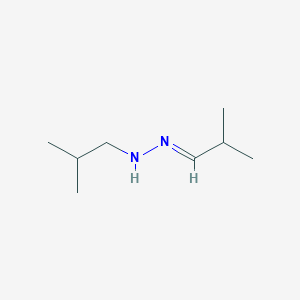
Isobutyraldehyde isobutylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyraldehyde isobutylhydrazone is an organic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.2419 g/mol . It is a derivative of isobutyraldehyde and isobutylhydrazine, and it is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyraldehyde isobutylhydrazone can be synthesized through the reaction of isobutyraldehyde with isobutylhydrazine. The reaction typically occurs under mild conditions, with the aldehyde and hydrazine reacting in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and it may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Isobutyraldehyde isobutylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Isobutyraldehyde isobutylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of agrochemicals, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isobutyraldehyde isobutylhydrazone involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Isobutyraldehyde: An aldehyde with similar reactivity but lacks the hydrazone group.
Isobutylhydrazine: A hydrazine derivative with similar nucleophilic properties but different reactivity due to the absence of the aldehyde group.
Uniqueness
Isobutyraldehyde isobutylhydrazone is unique due to its combined aldehyde and hydrazone functionalities, allowing it to participate in a wider range of chemical reactions compared to its individual components .
Properties
CAS No. |
21041-71-4 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h5,7-8,10H,6H2,1-4H3/b9-5+ |
InChI Key |
GKLDBVSGPOBVQI-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C)CN/N=C/C(C)C |
Canonical SMILES |
CC(C)CNN=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


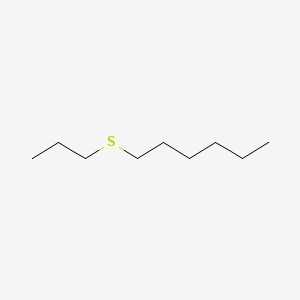
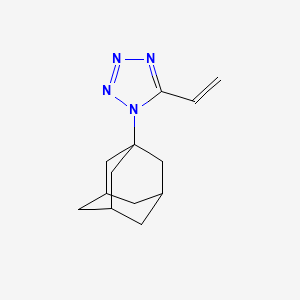
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
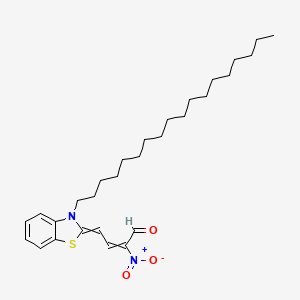
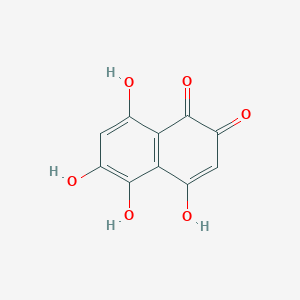
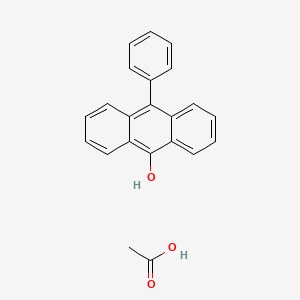
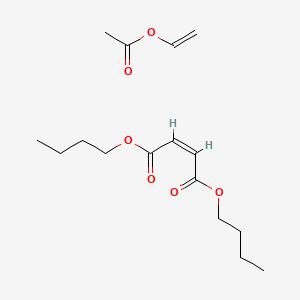
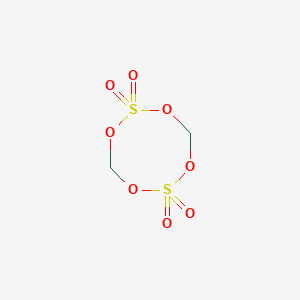

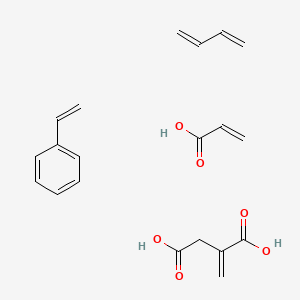
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
